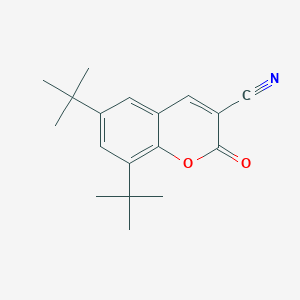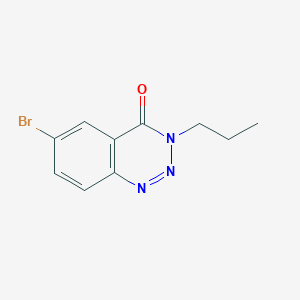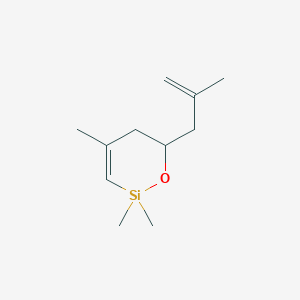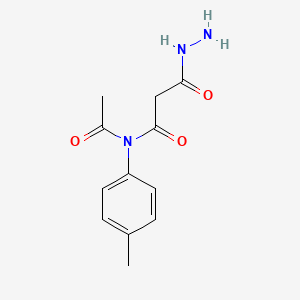
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of natural and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two tert-butyl groups at positions 6 and 8, a carbonitrile group at position 3, and a 2-oxo-2H-1-benzopyran core structure.
Méthodes De Préparation
The synthesis of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkylphenols and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Analyse Des Réactions Chimiques
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential therapeutic effects, such as antinociceptive (pain-relieving) properties and its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of TRPV1 receptors, which are involved in the detection of painful stimuli. The compound’s structure allows it to bind to these receptors and either activate or inhibit their function, depending on the specific context .
Comparaison Avec Des Composés Similaires
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:
6-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile: This compound has only one tert-butyl group, which may affect its chemical and biological properties.
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group can lead to different reactivity and applications.
Other Coumarins: Various coumarin derivatives with different substituents can be compared based on their chemical structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
646053-11-4 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6,8-ditert-butyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H21NO2/c1-17(2,3)13-8-11-7-12(10-19)16(20)21-15(11)14(9-13)18(4,5)6/h7-9H,1-6H3 |
Clé InChI |
LLMPVPSGUDTOJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
